N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications
Antiviral Properties
The compound’s unique structure suggests potential antiviral properties. Researchers have explored its activity against viruses such as H1N1 influenza. For instance, (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol exhibited significant protection against H1N1 virus-induced cytopathic effects . Further investigations could explore its mechanism of action and potential therapeutic applications.
Anticancer Potential
Indole derivatives have garnered interest in cancer research due to their diverse biological activities. While specific studies on this compound are limited, its structural features warrant investigation. Researchers could explore its cytotoxic effects, potential as a protein tyrosine phosphatase inhibitor, and interactions with cancer-related pathways .
Anti-HIV Activity
Indole compounds have also been studied for their anti-HIV properties. Molecular docking studies could reveal whether this compound interacts with key viral proteins or enzymes, potentially inhibiting HIV replication .
Drug Discovery
Given its unique structure, this compound may serve as a valuable starting point for drug discovery. Researchers could explore modifications, analogs, and derivatives to enhance specific activities. For example, as a BK channel blocker, it might find applications in treating glaucoma by reducing intraocular pressure .
Antibacterial Effects
Indole derivatives often exhibit antibacterial properties. Investigating this compound’s interactions with bacterial targets could provide insights into its potential as an antimicrobial agent .
Plant Hormone Analogs
Indole-3-acetic acid, a plant hormone, shares an indole moiety with this compound. Researchers could explore whether it acts as an analog or modulator of plant growth and development .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-8-6-7-9-21(19)28)23(31)24(32)26-18-12-10-17(11-13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZNCVFLTNTALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.